
2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride is a chemical compound with a unique structure that combines a pyrazine ring with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride typically involves the reaction of 2-methylpyrazine with (S)-3-hydroxypyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, using a packed column reactor with a suitable catalyst can facilitate the reaction under controlled conditions, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Research:
2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride has been studied for its potential neuroactive properties. Its structural similarity to known neurotransmitter modulators positions it as a candidate for developing new treatments for neurological disorders. Research indicates that compounds with similar pyrazine structures can interact with serotonin and dopamine receptors, suggesting a potential role in treating depression or anxiety disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated various pyrazine derivatives for their effects on serotonin receptors. It was found that certain modifications could enhance receptor affinity, indicating that this compound could be further explored for therapeutic applications in mood disorders .
Agricultural Sciences
Pesticide Development:
The compound has also been evaluated for its insecticidal properties. Pyrazine derivatives are known to exhibit biological activity against pests, making them suitable candidates for developing new agrochemicals.
Research Findings:
In a study assessing the efficacy of various pyrazine derivatives against common agricultural pests, this compound demonstrated significant activity at low concentrations. This suggests its potential as a lead compound for formulating environmentally friendly pesticides .
Synthesis and Analytical Applications
Synthetic Intermediates:
Due to its unique structure, this compound serves as an important intermediate in synthesizing other complex molecules. Its utility in organic synthesis is notable, particularly in creating compounds with potential pharmaceutical applications.
Analytical Studies:
The compound's distinct chemical properties allow it to be used as a standard reference material in analytical chemistry. Techniques such as HPLC and mass spectrometry can utilize this compound to calibrate instruments and validate methods due to its well-defined structure .
Mechanism of Action
The mechanism of action of 2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler structure with similar methyl substitution.
3-Pyrrolidinylpyrazine: Lacks the methyl group but has a similar pyrrolidine-pyrazine framework.
2-Methyl-3-pyrrolidinylpyridine: Combines features of both pyridine and pyrrolidine.
Uniqueness
2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride is unique due to its specific combination of a pyrazine ring with a chiral pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride (CAS Number: 1196147-77-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The molecular formula of this compound is C9H14ClN3O. The compound features a pyrrolidine moiety attached to a pyrazine ring, which is significant for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, particularly kinases involved in cancer progression. For instance, it has demonstrated selective inhibition against Aurora kinases, which are crucial in cell cycle regulation.
- Cell Proliferation : Studies have indicated that this compound can suppress the proliferation of specific cancer cell lines. It has been observed to induce cell cycle arrest and apoptosis in vitro.
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on MV4-11 Cells : In a study involving MV4-11 acute myeloid leukemia cells, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.299 μM. The mechanism was linked to the inhibition of cell growth through G1 phase arrest and apoptosis induction .
- In Vivo Efficacy : Further research highlighted the compound's effectiveness in vivo using xenograft models. Mice treated with the compound showed reduced tumor growth without significant side effects, suggesting a favorable safety profile .
Properties
IUPAC Name |
2-methyl-3-[(3S)-pyrrolidin-3-yl]oxypyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7-9(12-5-4-11-7)13-8-2-3-10-6-8;/h4-5,8,10H,2-3,6H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICSLYJZDSOTBD-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1O[C@H]2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.